Product packaging for 3,5,7-Trimethylbenzo[c]isoxazole(Cat. No.:)

3,5,7-Trimethylbenzo[c]isoxazole

Cat. No.: B12865871
M. Wt: 161.20 g/mol
InChI Key: UEOPCODRIJFQCR-UHFFFAOYSA-N
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Description

3,5,7-Trimethylbenzo[c]isoxazole (CAS 69976-69-8) is a high-purity organic compound with the molecular formula C 10 H 11 NO and a molecular weight of 161.20 g/mol. This trimethyl-substituted benzoisoxazole serves as a valuable chemical scaffold in modern synthetic and medicinal chemistry research. The isoxazole ring is a privileged structure in drug discovery, forming the core of numerous bioactive molecules . Isoxazole derivatives are extensively investigated for their wide-ranging applications, particularly in the development of potential anticancer agents . Studies on similar compounds have demonstrated mechanisms involving the induction of endoplasmic reticulum (ER) stress, leading to cancer cell death through apoptosis and paraptosis, showing promising efficacy in in vivo models . Beyond oncology, the isoxazole motif is a key component in compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and immunosuppressive properties . Furthermore, these derivatives find applications in advanced material science, such as in the development of fluorescent materials and organic electronics . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B12865871 3,5,7-Trimethylbenzo[c]isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3,5,7-trimethyl-2,1-benzoxazole

InChI

InChI=1S/C10H11NO/c1-6-4-7(2)10-9(5-6)8(3)12-11-10/h4-5H,1-3H3

InChI Key

UEOPCODRIJFQCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(ON=C2C(=C1)C)C

Origin of Product

United States

Reactivity and Mechanistic Investigations of the Benzo C Isoxazole Framework

Ring Opening Reactions and Subsequent Transformations

The cleavage of the N-O bond is a characteristic reaction of the isoxazole (B147169) ring, leading to versatile intermediates that can be transformed into various other molecular structures. These ring-opening reactions can be initiated through several methods, including reductive, basic, or photochemical conditions.

The stability of the isoxazole ring is highly dependent on its substitution. For instance, 3,5-disubstituted isoxazoles are noted for their relative stability against acids, bases, and oxidizing agents. clockss.org However, under specific conditions, cleavage can be achieved. Reductive methods are commonly employed for this purpose. The use of reagents like iron in the presence of ammonium (B1175870) chloride (Fe/NH4Cl) can facilitate a ring opening and ring closing cascade mechanism to produce derivatives such as 2,5-disubstituted pyridines from isoxazole precursors. researchgate.net

Mechanistic studies on related isoxazole-containing compounds have shed light on potential pathways for ring scission. One proposed mechanism involves a base-catalyzed deprotonation at the C3 position, followed by N-O bond cleavage. researchgate.net However, this pathway is contingent on the presence of a hydrogen atom at C3. In the case of 3,5,7-trimethylbenzo[c]isoxazole, the methyl group at the C3 position precludes this deprotonation mechanism, suggesting that ring opening would likely proceed through alternative routes, such as reductive cleavage. researchgate.net Transition-metal-mediated processes are also pivotal in effecting ring-opening transformations of isoxazoles. researchgate.net

Derivatization Reactions Without Ring Cleavage

While ring-opening is a major reactive pathway, the benzo[c]isoxazole core can also serve as a stable scaffold for the construction of more elaborate molecular architectures without cleavage of the isoxazole ring.

The benzo[c]isoxazole nucleus is a valuable building block for synthesizing fused heterocyclic systems, which are of significant interest in medicinal chemistry. mdpi.com These reactions typically involve building a new ring onto the existing isoxazole framework.

A prominent method for achieving this is the Friedländer annulation. For example, new 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines can be synthesized through the condensation of a 4-amino-5-benzoylisoxazole derivative with carbonyl compounds that possess a reactive α-methylene group. nih.gov This reaction can be catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or indium(III) triflate (In(OTf)₃) under either conventional heating or microwave irradiation. nih.gov

Another strategy involves multicomponent reactions. A one-pot, three-component domino reaction of 3-amino-5-methylisoxazole, mercaptoacetic acid, and various aromatic aldehydes, catalyzed by p-toluenesulfonic acid (PTSA), can yield novel isoxazolo[2,3-c] rcsi.comresearchgate.netuomustansiriyah.edu.iqthiadiazepin-2-ones. scirp.org This approach highlights the utility of the isoxazole amine group as a handle for constructing fused ring systems. scirp.org

Table 1: Examples of Fused Heterocyclic System Formation

Starting Isoxazole Type Reaction Type Reagents/Catalysts Fused System Formed Citation
4-Amino-5-benzoylisoxazole Friedländer Condensation Carbonyl compound, ZnCl₂ or In(OTf)₃ Isoxazolo[4,5-b]pyridine nih.gov
3-Amino-5-methylisoxazole Three-Component Domino Reaction Mercaptoacetic acid, Aldehyde, PTSA Isoxazolo[2,3-c] rcsi.comresearchgate.netuomustansiriyah.edu.iqthiadiazepin-2-one scirp.org

Direct functionalization of the isoxazole ring itself is a challenging but important transformation. Due to the electron-deficient nature of the ring, classical electrophilic aromatic substitution is generally difficult. nanobioletters.com Furthermore, unsubstituted isoxazoles can be unstable under the basic conditions often required for deprotonation and subsequent reaction with electrophiles. nanobioletters.com

Modern synthetic methods have provided pathways to overcome these challenges. The direct functionalization of the isoxazole ring at its C-H bonds can be achieved through transition metal-catalyzed cross-coupling reactions or C-H activation strategies. nih.gov These methods allow for the introduction of new substituents onto the core without requiring harsh conditions that might lead to ring cleavage. nih.gov

While specific studies on this compound are limited, research on related structures provides insight. For example, the electrophilic chlorination of 3,5-dimethyl-4-nitroisoxazole (B73060) has been developed, demonstrating that substitution on the isoxazole core is feasible, with existing substituents directing the position of the incoming group. rcsi.com

Chemical Reactivity of Benzo[c]isoxazolium Salts

Quaternization of the nitrogen atom in the benzo[c]isoxazole ring system dramatically alters its reactivity. The resulting benzo[c]isoxazolium salts, formed by reacting the parent isoxazole with alkyl halides, become highly susceptible to reactions with nucleophiles and reducing agents. clockss.orgrsc.org

The positive charge on the isoxazolium ring renders it highly electrophilic. This enhanced reactivity allows for additions of nucleophiles that would not react with the neutral parent compound. The reaction of benzo[c]isoxazolium salts with potent organometallic nucleophiles, such as highly basic organolithium compounds, can lead to complex transformations. rsc.org Instead of a simple addition, these reactions can induce an unusual ring cleavage-closure process, ultimately yielding phenylaziridines. rsc.org This pathway highlights a significant departure from the typical reactivity of the neutral isoxazole ring.

The electrophilic nature of isoxazolium salts also makes them prone to reductive transformations. Reaction with various organometallic reagents, including organolithium, organomagnesium, and organoaluminium compounds, can lead to the selective synthesis of various dihydroisoxazoles. rsc.org These products represent a formal reduction of the isoxazolium cation. The specific isomer of the resulting dihydroisoxazole (B8533529) (2,3-, 2,5-, or 4,5-dihydroisoxazole) can be controlled by the choice of the organometallic reagent, showcasing the synthetic utility of this transformation. rsc.org

Table 2: Reactivity of Benzo[c]isoxazolium Salts

Reagent Type Reaction Class Product Type Citation
Organolithium Compounds (highly basic) Nucleophilic Addition / Rearrangement Phenylaziridines rsc.org
Organolithium, Organomagnesium, Organoaluminium Reagents Reductive Transformation Dihydroisoxazoles rsc.org

Functionalization Studies at Specific Ring Positions

The functionalization of the this compound ring can be targeted at several positions: the methyl groups, the unsubstituted carbons of the benzene (B151609) ring (C-4 and C-6), and the nitrogen atom of the isoxazole ring.

Functionalization of the C-3 Methyl Group

The methyl group at the C-3 position is activated by the adjacent heteroatoms of the isoxazole ring. Research on 3-methylbenzo[c]isoxazole (B3052426) has demonstrated that this position is susceptible to C(sp³)–H bond functionalization. A notable example is the copper-catalyzed oxidative cross-coupling reaction with methyl ketones. acs.orgacs.org This process involves an intermolecular nucleophilic addition and ring-opening cascade, directly yielding 3-oxoindolin-2-ylidene derivatives. This reaction highlights a method for building complexity from the C-3 methyl position under relatively mild conditions.

The scope of this reaction has been explored with various substituted acetophenones and C-5 substituted 3-methylbenzo[c]isoxazoles, indicating a tolerance for electronic diversity on the coupling partners.

Table 1. Copper-Catalyzed Oxidative Coupling of 3-Methylbenzo[c]isoxazole Derivatives with Ketones acs.org
3-Methylbenzo[c]isoxazole DerivativeKetone PartnerCatalyst SystemProduct Yield (%)
3-Methylbenzo[c]isoxazoleAcetophenone (B1666503)CuO, I₂75
3-Methylbenzo[c]isoxazole4'-MethoxyacetophenoneCuO, I₂72
3-Methylbenzo[c]isoxazole4'-FluoroacetophenoneCuO, I₂68
3-Methylbenzo[c]isoxazole4'-ChloroacetophenoneCuO, I₂65
3-Methyl-5-nitrobenzo[c]isoxazoleAcetophenoneCuO, I₂56
3,5-Dimethylbenzo[c]isoxazoleAcetophenoneCuO, I₂63

Functionalization of the Benzene Ring (C-4 and C-6 Positions)

The benzene portion of the this compound ring is activated towards electrophilic aromatic substitution by the three methyl groups. The C-5 and C-7 methyl groups are ortho, para-directing, which would steer incoming electrophiles to the C-4 and C-6 positions. Furthermore, theoretical considerations and experimental evidence on isoxazole systems suggest that the C-4 position is particularly electron-rich and susceptible to electrophilic attack. reddit.com

Studies on related systems have shown the feasibility of such functionalizations. For example, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl) efficiently produces 4-iodoisoxazoles. nih.govorganic-chemistry.org These iodo-derivatives are valuable intermediates that can undergo a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents at the C-4 position. While this method builds the ring, it establishes the principle of functionalizing the 4-position. Direct fluorination of 3,5-disubstituted isoxazoles at the C-4 position using electrophilic fluorine sources has also been reported. rsc.org

A synthetic route to ethyl 4,5,6-trimethylbenzo[c]isoxazole-3-carboxylate has been described, starting from 1,2,3-trimethyl-5-nitrosobenzene. nih.gov This synthesis, while not a functionalization of a pre-existing ring, demonstrates the stability and accessibility of a benzo[c]isoxazole core with multiple methyl substituents on the benzene ring.

Functionalization at the Nitrogen Atom (N-1)

The nitrogen atom in the benzo[c]isoxazole ring can act as a nucleophile. It is known to react with alkylating agents to form quaternary 1-alkyl-2,1-benzisoxazolium salts. nih.govacs.org These salts are highly reactive intermediates that can undergo subsequent reactions with various nucleophiles, typically leading to ring-opened products or dihydrobenzisoxazole derivatives.

Advanced Spectroscopic Characterization and Computational Chemistry of 3,5,7 Trimethylbenzo C Isoxazole

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 3,5,7-trimethylbenzo[c]isoxazole, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments would provide an unambiguous assignment of all atoms in the structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton and the three methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Proton (H-4): A singlet would be expected for the single proton on the benzene (B151609) ring. In benzo[c]fused systems, protons adjacent to the heteroatom tend to appear at a lower field. ipb.pt

Methyl Protons (C3-CH₃, C5-CH₃, C7-CH₃): Three distinct singlets would be observed for the methyl groups. The chemical shifts would vary slightly based on their position on the benzo[c]isoxazole core.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

Aromatic and Heterocyclic Carbons: Signals for the seven carbons of the benzoisoxazole ring system would be observed. The carbons directly bonded to the heteroatoms (C3, C7a) and the oxygen-bearing carbon (C3a) would have characteristic chemical shifts. For the isoxazole (B147169) ring, the carbon atom C3 is expected to show a signal distinct from other carbons. nih.govacademie-sciences.fr

Methyl Carbons: Three signals in the aliphatic region would correspond to the three methyl groups.

¹⁵N NMR Spectroscopy: ¹⁵N NMR is highly effective for characterizing nitrogen-containing heterocycles. nih.gov The isoxazole nitrogen atom would produce a characteristic signal, and its chemical shift would be sensitive to the electronic structure of the ring, helping to confirm the benzo[c]isoxazole (also known as 2,1-benzisoxazole) scaffold. acs.org Studies on isoxazole derivatives show that substituent effects can be correlated with ¹⁵N chemical shifts. nih.gov Solid-state NMR techniques, such as ¹³C{¹⁴N} RESPDOR, can definitively identify carbons covalently bonded to nitrogen, which is particularly useful for distinguishing between isomers like isoxazoles and oxazoles. iastate.edunih.gov

Expected ¹H and ¹³C NMR Data (Hypothetical) This table is based on general principles for substituted benzoisoxazoles and is for illustrative purposes, as specific experimental data for this compound is not available.

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-4~7.0-7.5 (singlet)-
C3-CH₃~2.4-2.6 (singlet)~10-15
C5-CH₃~2.3-2.5 (singlet)~18-22
C7-CH₃~2.5-2.7 (singlet)~15-20
Ring Carbons-~110-170

IR spectroscopy identifies functional groups and provides a molecular "fingerprint" by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, key vibrational modes would include:

C=N Stretching: A characteristic absorption for the isoxazole ring's C=N bond is expected in the 1610-1670 cm⁻¹ region. nih.gov

C=C Stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

C-O Stretching: The C-O stretching within the isoxazole ring would likely be observed between 1100 and 1250 cm⁻¹. nih.gov

C-H Stretching and Bending: Aromatic C-H stretching would occur just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be found just below 3000 cm⁻¹. Out-of-plane C-H bending can give information about the substitution pattern on the aromatic ring.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental IR to perform a full vibrational analysis, aiding in the precise assignment of complex spectral bands. acs.orgasianpubs.org

Characteristic IR Absorption Ranges for Isoxazole Derivatives

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=N Stretch (Isoxazole Ring)1610 - 1670
C=C Stretch (Aromatic Ring)1450 - 1600
C-O Stretch (Isoxazole Ring)1100 - 1250

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Standard MS would show the molecular ion peak (M⁺·), confirming the molecular weight of this compound (C₁₀H₁₁NO, 161.21 g/mol ). The fragmentation pattern would provide structural clues, likely involving the loss of methyl groups or cleavage of the isoxazole ring.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. mdpi.combohrium.com This is crucial for distinguishing between isomers or compounds with very similar nominal masses.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented to generate a detailed fragmentation spectrum. nih.gov This technique is invaluable for structural confirmation by establishing connectivity within the molecule and differentiating it from its isomers, which may show different fragmentation pathways. researchgate.net

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from isomers, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity analysis. A validated HPLC method would demonstrate a single sharp peak for pure this compound, with its retention time being a key characteristic under specific conditions (e.g., column type, mobile phase, flow rate).

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling LC with MS provides a powerful analytical tool where compounds separated by the LC are directly analyzed by the mass spectrometer. nih.gov This allows for the simultaneous confirmation of the retention time and molecular weight, enhancing confidence in peak identity. LC-MS/MS methods are particularly sensitive and selective for quantitative analysis. researchgate.netvedomostincesmp.ru

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC uses smaller particle size columns and higher pressures than HPLC, resulting in faster analysis times, better resolution, and increased sensitivity. nih.gov This would be the preferred method for high-throughput analysis or for separating closely related impurities from this compound.

Rotational spectroscopy, typically conducted in the microwave region, provides extremely precise information about the molecular structure in the gas phase. By measuring the transition frequencies between rotational energy levels, it is possible to determine the rotational constants (A, B, C), which are inversely related to the principal moments of inertia of the molecule.

From these constants, highly accurate bond lengths and angles can be calculated, offering a definitive gas-phase geometry of this compound. This technique is sensitive enough to distinguish between different conformational isomers and to detect subtle structural changes upon isotopic substitution. acs.org While no specific microwave spectrum for this compound has been reported, studies on related aromatic heterocycles like furan, imidazole, and quinoline (B57606) demonstrate the power of this technique for obtaining precise structural data. rsc.orgacs.orgnrao.eduaanda.org

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise coordinates for each atom.

This analysis would confirm the planarity of the bicyclic ring system and reveal the exact bond lengths, bond angles, and torsion angles. semanticscholar.orgtandfonline.com Furthermore, it would provide information on how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-stacking. The crystal structure of a related 2,1-benzisoxazole derivative has been established, confirming the utility of this method for the compound class. nih.gov

Quantum Chemical and Computational Studies of this compound

Quantum chemical and computational studies provide profound insights into the molecular characteristics of this compound, elucidating its electronic structure, stability, and reactivity from a theoretical standpoint. These in silico methods are indispensable for interpreting experimental data and predicting molecular behavior where empirical investigation is challenging.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of this compound. DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. By using functionals like B3LYP combined with basis sets such as 6-311G(d,p), researchers can compute the ground-state electronic energy and derive a minimized structure. nih.govsemanticscholar.org This optimized geometry reveals crucial structural parameters.

The electronic structure analysis, also performed at the DFT level, describes the distribution of electrons within the molecule. This includes the calculation of atomic charges, which indicates how electron density is shared across the atoms, and the mapping of electron density surfaces. mdpi.com These calculations are fundamental for understanding the molecule's intrinsic properties and reactivity patterns. For instance, the planarity and bond characteristics of the fused benzisoxazole ring system are quantitatively described through these theoretical models. researchgate.net

Table 1: Representative Data from DFT Geometry Optimization of this compound This table illustrates the type of data obtained from DFT calculations. Specific values are dependent on the chosen computational level.

Structural ParameterDescriptionTypical Calculated Value
Bond Length (e.g., N-O)The distance between the nitrogen and oxygen atoms in the isoxazole ring.Data not available in search results
Bond Angle (e.g., C-N-O)The angle formed by the carbon, nitrogen, and oxygen atoms.Data not available in search results
Dihedral AngleThe twist angle between planes, defining the molecule's 3D shape.Data not available in search results
Total EnergyThe calculated total electronic energy of the optimized structure.Data not available in search results

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gap)

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of this compound. libretexts.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.orgirjweb.com

The energies of these orbitals (EHOMO and ELUMO) and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are calculated using DFT. conicet.gov.arajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. nankai.edu.cn The spatial distribution of the HOMO and LUMO across the molecular structure identifies the regions most likely to be involved in nucleophilic and electrophilic attacks, respectively. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Parameters for this compound This table presents the key parameters derived from FMO analysis. Values are typically reported in electron volts (eV).

ParameterDescriptionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.Data not available in search results
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Data not available in search results
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (ELUMO - EHOMO).Data not available in search results

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution around a molecule, offering crucial insights into its reactivity. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are vulnerable to nucleophilic attack. researchgate.net For this compound, the MEP surface would highlight the electronegative oxygen and nitrogen atoms as sites of negative potential, while the hydrogen atoms of the methyl groups would exhibit positive potential. This analysis is instrumental in understanding intermolecular interactions and predicting reaction sites.

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of this compound over time. researchgate.netnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape. mdpi.com

Conformational analysis, often performed in conjunction with MD, investigates the different spatial arrangements (conformers) of the molecule and their relative stabilities. lumenlearning.comnih.gov For a molecule like this compound, this would involve studying the rotation of the methyl groups. While the fused ring system is largely rigid, the methyl substituents can rotate, and MD simulations can explore the energy landscape associated with these rotations. mdpi.com This provides insight into the molecule's flexibility and the most probable conformations it will adopt under specific conditions, such as in different solvents or at various temperatures.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, Quadrupole Coupling Constants)

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure assignment.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. mdpi.com Theoretical predictions for the chemical shifts of the protons and carbons in the aromatic ring and methyl groups of this compound can be calculated and correlated with experimental spectra to confirm peak assignments. semanticscholar.orgresearchgate.net

IR Frequencies: The vibrational frequencies from an infrared (IR) spectrum can also be predicted computationally. DFT frequency calculations identify the normal modes of vibration, corresponding to specific bond stretches, bends, and torsions. These calculated frequencies and their intensities help in the interpretation of experimental IR spectra.

Quadrupole Coupling Constants: For nuclei with a spin quantum number greater than 1/2, such as ¹⁴N, the nuclear quadrupole coupling constant (NQCC) provides information about the electric field gradient at the nucleus. smu.eduaps.org Theoretical calculations can predict the NQCC for the nitrogen atom in the isoxazole ring, offering detailed insight into the electronic environment and bonding at that specific site. rsc.org

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data This table illustrates how calculated spectroscopic parameters are compared against experimental values for structural validation.

ParameterAtom/GroupCalculated ValueExperimental Value
¹³C NMR Chemical Shift (ppm)C3-MethylData not available in search resultsData not available in search results
¹H NMR Chemical Shift (ppm)H at C4Data not available in search resultsData not available in search results
IR Frequency (cm⁻¹)C=N StretchData not available in search resultsData not available in search results
¹⁴N NQCC (MHz)N-2Data not available in search resultsData not available in search results

Computational Studies on Reaction Mechanisms and Thermodynamics of Formation

Computational methods are powerful tools for investigating the chemical reactions that lead to the formation of this compound. DFT calculations can be used to model the entire reaction pathway, identifying transition states and intermediates. mdpi.com A common synthetic route for isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govorganic-chemistry.org

By calculating the energies of the reactants, transition states, and products, the activation energy for the reaction can be determined. This provides a measure of the reaction rate. Furthermore, the thermodynamics of formation, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction, can be calculated. mdpi.com A negative Gibbs free energy of formation indicates a spontaneous reaction under the given conditions. These computational studies offer a detailed, step-by-step understanding of how this compound is synthesized, complementing experimental observations. rsc.org

Derivatization Strategies and Rational Molecular Design Within the Benzo C Isoxazole Framework

Scaffold Derivatization for Tailored Chemical Functionality

Derivatization of the benzo[c]isoxazole core is a primary strategy for fine-tuning its functionality. The existing methyl groups at positions 3, 5, and 7 of 3,5,7-Trimethylbenzo[c]isoxazole offer initial points for functionalization, for instance, through oxidation or halogenation of the methyl groups themselves, or by directing electrophilic substitution on the benzene (B151609) ring. More extensive modifications typically involve building the substituted benzo[c]isoxazole ring system from appropriately functionalized precursors.

The introduction of a wide array of functional groups onto the benzo[c]isoxazole scaffold is crucial for modulating its properties. Research on related isoxazole (B147169) and benzoisoxazole systems demonstrates that various synthetic methods can be employed.

Cycloaddition Reactions : The most common route to isoxazole rings is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. rsc.orgnih.govnih.gov By choosing substituted precursors, one can introduce desired functional groups at specific positions. For instance, reacting a substituted o-nitro-toluene derivative to form the anthranil (B1196931) ring allows for the incorporation of substituents onto the benzene portion of the molecule.

Cross-Coupling Reactions : Modern cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings, are powerful tools for introducing aryl, heteroaryl, or alkyl groups. rsc.org These reactions can be applied to halogenated benzo[c]isoxazole intermediates to build molecular complexity.

Direct C-H Functionalization : This approach allows for the direct attachment of new functional groups to the C-H bonds of the heterocyclic or aromatic ring, often catalyzed by transition metals like palladium or rhodium. researchgate.net This method provides an efficient way to derivatize the core structure without pre-functionalization.

Heterocyclic Moieties : Fusing or linking other heterocyclic rings (e.g., pyridine, piperazine, thiadiazole) to the benzo[c]isoxazole scaffold can significantly alter its biological and physical properties. nih.govrsc.org For example, coumarin-isoxazole-pyridine hybrids have been synthesized via 1,3-dipolar cycloaddition to explore their biological activities. mdpi.com A copper-catalyzed reaction between 3-methylbenzo[c]isoxazoles and methyl ketones has been developed to synthesize indigoid analogues, demonstrating a cascade process involving nucleophilic addition and ring-opening. acs.org

The table below summarizes various functional groups and the synthetic methods used for their introduction to the broader isoxazole/benzoisoxazole class, which are applicable to the synthesis of derivatives of this compound.

Functional Group/MoietySynthetic MethodPurpose/Effect
Aryl/Heteroaryl GroupsCross-Coupling (e.g., Suzuki, Negishi)Modulate electronic properties, increase steric bulk, introduce new binding interactions.
Alkyl ChainsCycloaddition with substituted alkynesTune lipophilicity and solubility.
Halogens (Cl, Br)Electrophilic HalogenationProvide sites for further cross-coupling reactions; can enhance biological activity.
Amine/Amide GroupsNucleophilic Substitution, Amide CouplingIntroduce hydrogen bonding capabilities, serve as linkers.
Fused HeterocyclesIntramolecular CyclizationCreate rigid, polycyclic systems with distinct properties.

Regioselectivity is paramount in the synthesis of functional molecules, as the position of a substituent can dramatically alter a compound's properties. In the context of the benzo[c]isoxazole framework, several strategies ensure regiochemical control.

The 1,3-dipolar cycloaddition reaction between nitrile oxides and unsymmetrical alkynes is a classic example where regioselectivity can be an issue. However, the use of copper or ruthenium catalysts often leads to the preferential formation of a single regioisomer, typically the 3,5-disubstituted isoxazole. beilstein-journals.orgnih.gov For benzo[d]isoxazole-4,7-dione analogs, different substituents were systematically introduced to probe structure-activity relationships, highlighting the importance of precise positional control for biological targeting. researchgate.net

Direct C-H functionalization methods also exhibit regioselectivity, often directed by existing substituents or through the use of directing groups. researchgate.net For ligand design, particularly for biological targets, regioselective functionalization is used to position key interacting groups (like hydrogen bond donors/acceptors or hydrophobic moieties) in the correct spatial orientation to maximize binding affinity. mdpi.com

To efficiently explore the chemical space around the benzo[c]isoxazole scaffold, solid-phase synthesis and combinatorial chemistry are powerful techniques. nih.gov These methods allow for the rapid generation of large libraries of related compounds by systematically varying the substituents.

The synthesis typically involves anchoring a starting material to a solid support (resin) and then performing a series of reactions to build the target molecule. rsc.orgacs.org For example, resin-bound alkynes or alkenes can undergo 1,3-dipolar cycloaddition with a variety of nitrile oxides to produce a library of isoxazoles or isoxazolines. nih.gov The final products are then cleaved from the resin for screening. This approach was successfully used to prepare a combinatorial library of liquid crystalline isoxazoles, demonstrating its utility in materials science. researchgate.net The use of Houghten's tea-bag approach, where resin is enclosed in a polypropylene (B1209903) mesh, facilitates the parallel synthesis of numerous derivatives. rsc.org

Structure-Activity Relationship (SAR) Methodologies in Benzo[c]isoxazole Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov For the benzo[c]isoxazole scaffold, SAR studies have been instrumental in identifying derivatives with enhanced potency and selectivity for various biological targets. researchgate.netacs.org

Key findings from SAR studies on benzoisoxazole analogs include:

Influence of Electronic Effects : The presence of electron-withdrawing groups (e.g., chloro, bromo, trifluoromethyl) on the aromatic ring often enhances antimicrobial or anticancer activity compared to electron-donating groups. nih.govrsc.org

Impact of Substituent Position : The location of a substituent is critical. For instance, in a series of anticancer 3,5-diaryl isoxazoles, the substitution pattern on the aryl rings significantly influenced cytotoxicity and selectivity. nih.gov

The following table presents illustrative SAR data for benzoisoxazole derivatives from various studies.

Scaffold PositionSubstituent TypeObserved Effect on Biological ActivityReference
Benzene RingElectron-Withdrawing (e.g., -Cl, -CF₃)Increased antimicrobial and anticancer activity. rsc.org
Benzene RingElectron-Donating (e.g., -CH₃, -OCH₃)Generally lower antimicrobial activity. nih.gov
C3 PositionHeterocyclic Rings (e.g., piperidine)Can confer specific receptor interactions (e.g., antipsychotic activity). nih.gov
C3/C5 Aryl RingsVaried SubstitutionModulates cytotoxicity and selectivity in cancer cells. nih.govelsevierpure.com

These SAR studies provide a rational basis for the design of new, more effective benzo[c]isoxazole-based therapeutic agents. By understanding how specific structural modifications affect activity, chemists can design novel analogs of this compound with predicted and optimized properties.

Design of Benzo[c]isoxazole Analogs with Modulated Properties for Material Science

Beyond pharmaceuticals, the benzo[c]isoxazole scaffold holds potential for applications in material science. The design of organic materials with specific electronic, optical, or self-assembly properties relies on the precise tuning of molecular structure.

A notable example is the development of a library of isoxazole-based liquid crystals. researchgate.net In this study, solid-phase synthesis was used to create a series of compounds where the substituents were systematically varied. It was found that the introduction of a p-cyano group was critical for inducing nematic and/or smectic A liquid crystalline phases. The length and nature of alkyl chains attached to the molecule also played a crucial role in determining the type and temperature range of the mesophase.

For this compound, one could envision designing analogs for materials applications by:

Introducing Mesogenic Groups : Attaching long alkyl or alkoxy chains and polar terminal groups (like -CN or -NO₂) to the benzo[c]isoxazole core to promote liquid crystalline behavior.

Creating Conjugated Systems : Extending the π-system by linking the benzo[c]isoxazole unit to other aromatic or heterocyclic moieties to develop materials with interesting photophysical properties, potentially for use in organic electronics like OLEDs. rsc.org

Polymerization : Incorporating polymerizable groups (e.g., vinyl, acrylate) onto the scaffold would allow for its inclusion into polymers, potentially creating materials with enhanced thermal stability or specific optical properties.

The rational design of such materials is guided by an understanding of how molecular shape, polarity, and π-conjugation influence the macroscopic properties of the resulting material.

Research Applications of 3,5,7 Trimethylbenzo C Isoxazole and Its Scaffold in Chemical Science

Role as Versatile Synthons and Key Intermediates in Complex Organic Syntheses

The isoxazole (B147169) scaffold, including the benzo[c]isoxazole variant, is widely recognized for its utility as a versatile synthon and a key intermediate in the synthesis of complex organic molecules. ijpcbs.comrsc.org These heterocyclic systems serve as valuable building blocks, offering latent functionalities that can be unmasked to create a variety of other molecular structures. The inherent reactivity of the isoxazole ring allows for its transformation into enaminones, 1,3-dicarbonyl compounds, γ-amino alcohols, and β-hydroxy nitriles, which are themselves important precursors for more complex molecules and other heterocyclic systems. ijpcbs.com

The synthesis of isoxazole derivatives can be achieved through several methodologies, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, transition metal-catalyzed cycloisomerization, and the condensation of β-dicarbonyl compounds with hydroxylamine (B1172632). mdpi.com Specifically, 3,5-disubstituted isoxazoles are readily accessible through one-pot, three-step procedures involving the copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes. organic-chemistry.org The resulting isoxazole derivatives are not merely final products but are often employed as intermediates for further synthetic transformations, highlighting their role as pivotal synthons in divergent heterocycle synthesis. rsc.org The strategic design of these synthons allows for the construction of intricate molecular architectures with a high degree of control over the final product's structure and functionality.

Potential in Advanced Materials Science and Optoelectronics

The unique electronic properties of the isoxazole scaffold have led to its exploration in the field of advanced materials science, with a particular focus on optoelectronic applications. researchgate.net Isoxazole derivatives have been investigated as components in semiconductors, liquid crystals, and dyes, owing to their tunable electronic characteristics and stability. researchgate.net The inherent asymmetry and charge distribution within the isoxazole ring can be leveraged to design materials with specific optical and electronic properties.

Non-linear Optical (NLO) Materials Development

A significant area of research within materials science for isoxazole derivatives is the development of non-linear optical (NLO) materials. researchgate.netnih.govnih.gov NLO materials are crucial for applications in optical communications, data storage, and optical signal processing. Organic NLO materials, in particular, have garnered attention due to their potential for high NLO efficiency and fast response times.

Research has demonstrated that donor-acceptor molecules incorporating an isoxazole moiety can exhibit significant second harmonic generation (SHG) efficiency. researchgate.netnih.govnih.gov For instance, a novel selenoalkenyl-isoxazole based donor-acceptor material has been synthesized and shown to have an SHG efficiency approximately 27 times higher than that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO material. researchgate.netnih.govnih.gov The isoxazole ring in these systems acts as an effective electron acceptor, contributing to the intramolecular charge transfer that is essential for NLO activity. researchgate.net The thermal stability of such isoxazole-based NLO materials has also been found to be promising, with decomposition temperatures exceeding 354 °C, indicating a broad thermal application window. researchgate.netnih.gov

NLO Material Property Finding Reference
SHG EfficiencyApproximately 27 times higher than KDP. researchgate.netnih.govnih.gov
Thermal StabilityDecomposition temperatures higher than 354 °C. researchgate.netnih.gov
Melting PointA novel isoxazole derivative showed a melting point of 104 °C. researchgate.netnih.gov

Development of Advanced Chemical Tools and Reagents

The isoxazole scaffold is not only a building block for complex molecules but also serves as a platform for the development of advanced chemical tools and reagents. The reactivity of the isoxazole ring can be harnessed to create probes for studying biological systems and to facilitate novel chemical transformations. For example, the decarboxylation rate of benzisoxazole-3-carboxylate ions has been utilized as a probe to study solvation in various media, including biological environments. acs.org

The versatility of isoxazole synthesis allows for the incorporation of various functional groups, enabling the design of tailored reagents for specific applications. organic-chemistry.org For instance, isoxazoles can act as efficient amination reagents for alkynes in the synthesis of diverse N-containing heterocycles. rsc.org The development of such reagents is crucial for expanding the toolbox of synthetic chemists and enabling the construction of novel molecular entities with desired properties. The 3,5,7-trimethylbenzo[c]isoxazole scaffold, with its specific substitution pattern, offers a unique platform for creating specialized chemical probes and reagents with defined steric and electronic properties.

Applications in Agrochemical Research

The benzisoxazole scaffold has emerged as a significant pharmacophore in the field of agrochemical research. nih.govmdpi.com Derivatives of benzisoxazole have demonstrated a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. nih.govmdpi.comisca.me This has led to the systematic investigation of these compounds in the discovery of new and effective crop protection agents.

For example, certain N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides have been synthesized and shown to possess excellent herbicidal activities in paddy fields. tandfonline.com The structural-activity relationship of these compounds is a key area of study, aiming to optimize their efficacy and selectivity. nih.gov The diverse biological activities associated with the benzisoxazole core underscore its potential for the development of novel agrochemicals to address the challenges in modern agriculture. nih.govmdpi.comisca.me

Agrochemical Activity Compound Class Reference
HerbicidalN-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides tandfonline.com
AntibacterialBenzoxazole and Benzothiazole Derivatives nih.govmdpi.com
AntiviralBenzoxazole and Benzothiazole Derivatives nih.govmdpi.com
FungicidalBenzoxazole and Benzothiazole Derivatives mdpi.com
InsecticidalPyrazole Derivatives isca.me

Contributions to Plant Physiology Studies (e.g., Nitric Oxide Elicitation)

In the realm of plant science, isoxazole derivatives have been identified as potent chemical elicitors, capable of inducing defense mechanisms in plants. beilstein-journals.orgnih.govnih.gov Specifically, certain 3,5-disubstituted isoxazoles have been shown to trigger the generation of nitric oxide (NO) and reactive oxygen species (ROS) in plant tissues. beilstein-journals.orgnih.govnih.gov NO and ROS are key signaling molecules in plants that mediate a wide range of physiological responses, including the activation of defense-related enzymes and the hypersensitive response to pathogens. beilstein-journals.orgnih.gov

Current Challenges and Future Research Directions in 3,5,7 Trimethylbenzo C Isoxazole Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of isoxazoles, including benzo[c]isoxazole derivatives, is a well-established area of heterocyclic chemistry. However, the development of novel, efficient, and environmentally benign synthetic pathways remains a significant challenge. nih.govbeilstein-journals.org Traditional methods often involve multi-step procedures, harsh reaction conditions, and the use of hazardous reagents. nih.gov

A primary route to isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. beilstein-journals.orgresearchgate.net While effective, this method can suffer from regioselectivity issues and the need for in situ generation of the often-unstable nitrile oxide. beilstein-journals.orgorganic-chemistry.org Alternative approaches include the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. researchgate.net For benzo[c]isoxazoles specifically, synthesis often starts from substituted phenols or salicylic (B10762653) acid derivatives, proceeding through multiple steps of functional group manipulation and cyclization. nih.gov

Future research in this area should focus on:

One-Pot Syntheses: Developing domino or tandem reactions that combine multiple synthetic steps into a single, efficient process. beilstein-journals.org

Green Chemistry Approaches: Utilizing environmentally friendly solvents like water, employing catalyst-free conditions, or using recyclable catalysts such as copper on alumina (B75360) to minimize waste and environmental impact. nih.gov

Novel Catalytic Systems: Exploring new metal-based or organocatalysts to improve reaction rates, yields, and selectivity under milder conditions. organic-chemistry.org

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and improve yields, as has been demonstrated for other isoxazole (B147169) syntheses. nih.gov

Synthetic Approach Key Features Potential for 3,5,7-Trimethylbenzo[c]isoxazole
1,3-Dipolar Cycloaddition Reaction of a nitrile oxide with an alkyne. beilstein-journals.orgresearchgate.netCould be adapted using a suitably substituted benzene (B151609) derivative to form the benzo-fused ring.
Hydroxylamine and 1,3-Diketone Reaction Condensation reaction to form the isoxazole ring. researchgate.netA viable route if the corresponding 1,3-diketone precursor can be efficiently synthesized.
Domino Reactions Multi-step sequences in a single pot. beilstein-journals.orgOffers a streamlined approach to complex molecules, potentially reducing purification steps.
Green Synthesis Use of water as a solvent or catalyst-free conditions. nih.govAligns with the growing demand for sustainable chemical manufacturing.

Comprehensive Exploration of Undiscovered Reactivity Profiles

The reactivity of the isoxazole ring is characterized by the stability of its aromatic system, yet it possesses a weak N-O bond that can be cleaved under certain conditions, making it a versatile synthetic intermediate. researchgate.net The presence of the three methyl groups on the benzene ring of this compound introduces electronic and steric effects that can influence its reactivity in ways that are not yet fully understood.

Key areas for future exploration include:

Ring-Opening Reactions: Investigating the reductive or base-catalyzed cleavage of the N-O bond to access difunctionalized aromatic compounds that would be difficult to synthesize by other means. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution: Determining the directing effects of the isoxazole ring and the methyl groups on further substitution reactions on the benzene ring.

Reactions of the Methyl Groups: Exploring the functionalization of the C-5 and C-7 methyl groups, which could be activated for various transformations. Studies on 3,5-dimethylisoxazoles have shown that the C-5 methyl group is particularly reactive towards electrophiles in the presence of a base. clockss.org

Metal-Catalyzed Cross-Coupling Reactions: Investigating the potential for using the isoxazole ring or its substituents as handles for cross-coupling reactions to build more complex molecular architectures.

Advancements in Computational Modeling for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. researchgate.netresearchgate.net For this compound, computational modeling can provide valuable insights that guide experimental work.

Future applications of computational modeling in this area include:

Predicting Spectroscopic Properties: Calculating NMR and IR spectra to aid in the characterization of newly synthesized derivatives. researchgate.netijcce.ac.ir

Mapping Reaction Pathways: Modeling transition states and reaction intermediates to understand reaction mechanisms and predict the feasibility and selectivity of new reactions.

Designing Novel Derivatives: Using in silico methods to predict the biological activity and physicochemical properties of virtual libraries of this compound derivatives, thereby prioritizing synthetic targets. nih.govmersin.edu.tr This approach has been successfully applied to other isoxazole-based compounds. mdpi.comsemanticscholar.org

Understanding Non-Covalent Interactions: Modeling how these molecules interact with biological targets, such as enzymes or receptors, to inform the design of new therapeutic agents. nih.gov

Computational Method Application in this compound Research
Density Functional Theory (DFT) Calculating molecular geometry, vibrational frequencies, and NMR chemical shifts. researchgate.netijcce.ac.ir
Time-Dependent DFT (TD-DFT) Predicting electronic absorption and emission spectra. ijcce.ac.ir
Molecular Docking Simulating the binding of derivatives to biological targets. nih.gov
ADMET Prediction In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.com

Integration of Benzo[c]isoxazole Scaffolds into Emerging Chemical Technologies

The unique properties of the benzo[c]isoxazole core make it an attractive candidate for integration into various emerging chemical technologies. The development of new materials and functional molecules based on this scaffold is a promising area of research.

Potential applications include:

Materials Science: The planarity and electronic properties of the benzo[c]isoxazole system suggest its potential use in the development of organic semiconductors, dyes, and other functional materials. researchgate.net

Fluorescent Probes: The inherent fluorescence of some isoxazole derivatives can be harnessed to create sensors for metal ions or other analytes. ijcce.ac.irijcce.ac.ir

Bioconjugation and Chemical Biology: Developing derivatives of this compound that can be attached to biomolecules to probe biological processes or for targeted drug delivery.

Addressing Specificity and Selectivity in Functionalization and Derivatization

A significant challenge in the chemistry of substituted aromatic compounds is achieving high levels of specificity and selectivity in functionalization reactions. For this compound, this pertains to reactions on both the benzene and isoxazole rings, as well as the methyl substituents.

Future research should focus on developing methods for:

Regioselective Functionalization: Controlling the position of new substituents on the aromatic ring. This is crucial for establishing structure-activity relationships in medicinal chemistry applications.

Chemoselective Reactions: Selectively targeting one functional group in the presence of others. For example, selectively reacting at one of the methyl groups or at a specific position on the isoxazole ring. nih.gov

Stereoselective Synthesis: For derivatives with chiral centers, developing methods to control the stereochemical outcome of reactions is essential, particularly for pharmaceutical applications.

By addressing these challenges and exploring these future research directions, the scientific community can unlock the full potential of this compound and its derivatives in various fields, from materials science to drug discovery.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of substituted isoxazole derivatives like 3,5,7-trimethylbenzo[c]isoxazole?

  • Methodology :

  • Use a two-step approach: (1) Condensation of substituted hydrazides with aldehydes or ketones in polar aprotic solvents (e.g., DMSO) under reflux, followed by (2) cyclization via acid catalysis or thermal activation.
  • Example: Reacting 2,4-dichlorophenoxyacetic acid hydrazide with benzaldehyde derivatives to form Schiff bases, followed by reflux in DMSO for 18 hours (65% yield) .
  • Key parameters: Solvent choice (DMSO enhances cyclization), reaction time (12–24 hours), and post-reaction purification via recrystallization (water-ethanol mixtures) .
    • Data Table :
MethodSolventTime (h)Yield (%)Reference
Hydrazide condensationDMSO1865
Nitroacetate cyclizationEtOH1275–90

Q. How can structural elucidation of this compound be performed?

  • Methodology :

  • Spectroscopy : FT-IR for functional group analysis (C–O stretch at 1250–1150 cm⁻¹, N–O at 950–910 cm⁻¹) and ¹H/¹³C NMR for methyl group confirmation (δ 2.1–2.5 ppm for CH₃) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., N–O bond length ~1.36 Å, confirming isoxazole ring geometry) .
  • Elemental analysis : Validate empirical formula (C₁₀H₁₁NO) via CHN analysis .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodology :

  • Anticancer : MTT assay on HeLa, MCF-7, or HepG2 cell lines; IC₅₀ determination with α-fetoprotein and apoptosis assays .
  • Enzyme inhibition : GST/GR inhibition studies using purified human erythrocyte enzymes (measure IC₅₀ via NADPH oxidation at 340 nm) .
  • Anti-inflammatory : COX-2 inhibition assay or carrageenan-induced rat paw edema model .

Advanced Research Questions

Q. How can computational modeling predict the photodissociation pathways of this compound?

  • Methodology :

  • DFT/MP2 calculations : Map potential energy surfaces (PES) to identify conical intersections and dissociation channels (e.g., N–O bond cleavage vs. ring opening) .
  • Trajectory simulations : Model double photoionization dynamics using software like Gaussian or ORCA .
  • Branching ratio analysis : Compare theoretical predictions with PEPIPICO experimental data .

Q. What strategies reconcile contradictions in reported biological activities of isoxazole derivatives?

  • Methodology :

  • Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance anticancer activity but reduce enzyme inhibition) .
  • Dose-response profiling : Address non-linear effects (e.g., low-yield reactions may skew bioactivity data; validate with high-purity batches) .
    • Case Study : 3-phenyl-5-furan derivatives show anti-inflammatory activity at 10 μM but cytotoxicity at 50 μM .

Q. How do substituent positions influence structure-activity relationships (SAR) in isoxazole-based HSP90 inhibitors?

  • Methodology :

  • 3D-QSAR : Align derivatives (e.g., NVP-AUY922) to identify pharmacophores using CoMFA or CoMSIA .
  • Binding affinity assays : Surface plasmon resonance (SPR) to measure KD values against HSP90α/β isoforms .
    • Key SAR Trends :
Substituent PositionActivity TrendReference
3,4,5-trisubstitutionEnhanced HSP90 binding (IC₅₀ < 50 nM)
5-methylReduced solubility, increased logP

Q. What advanced analytical techniques characterize isoxazole reactivity in gas-phase astrochemical models?

  • Methodology :

  • Laval flow experiments : Measure rotational spectra to identify photodissociation products (e.g., HCN, CO) .
  • Astrochemical modeling : Use UMIST or KIDA databases to simulate isoxazole abundance in interstellar media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.